Butane, 2,3-bis(2-chloroethylthio)-

Catalog No.
S14511024
CAS No.
63732-12-7
M.F
C8H16Cl2S2
M. Wt
247.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butane, 2,3-bis(2-chloroethylthio)-

CAS Number

63732-12-7

Product Name

Butane, 2,3-bis(2-chloroethylthio)-

IUPAC Name

2,3-bis(2-chloroethylsulfanyl)butane

Molecular Formula

C8H16Cl2S2

Molecular Weight

247.3 g/mol

InChI

InChI=1S/C8H16Cl2S2/c1-7(11-5-3-9)8(2)12-6-4-10/h7-8H,3-6H2,1-2H3

InChI Key

ISUQEBSPGWDNKY-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)SCCCl)SCCCl

Butane, 2,3-bis(2-chloroethylthio)-, also known as 1,4-bis(2-chloroethylthio)butane, is a chemical compound with the molecular formula C8H16Cl2S2C_8H_{16}Cl_2S_2 and a molecular weight of approximately 247.25 g/mol. This compound features two chloroethylthio groups attached to a butane backbone, which significantly influences its chemical properties and reactivity. It is categorized as a chemical weapon precursor due to its structural similarity to sulfur mustard, a well-known chemical warfare agent. The compound is recognized for its potential health hazards and environmental impacts, necessitating careful handling and regulation .

Typical for alkyl halides and thioethers:

  • Nucleophilic Substitution Reactions: The chloroethyl groups can be substituted by nucleophiles such as amines or thiols, leading to the formation of products with enhanced biological activity.
  • Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form alkenes and release hydrogen chloride.
  • Hydrolysis: In the presence of water and under acidic or basic conditions, the chloroethyl groups can be hydrolyzed to form thioethers and hydrochloric acid .

Due to its structural similarities to sulfur mustard, Butane, 2,3-bis(2-chloroethylthio)- exhibits significant biological activity. It is known to act as a cytotoxic agent, causing cellular damage through alkylation of DNA. This mechanism can lead to mutagenesis and carcinogenesis. The compound has been studied for its potential effects on various biological systems, including:

  • Cytotoxicity: Induces cell death in various cell lines.
  • Genotoxicity: Causes DNA damage that may lead to cancer.
  • Inflammatory Responses: Can trigger inflammatory pathways in exposed tissues .

The synthesis of Butane, 2,3-bis(2-chloroethylthio)- typically involves the following methods:

  • Alkylation of Thioether Precursors: Starting with butane derivatives, the compound is synthesized by reacting thioether precursors with chloroethyl compounds in the presence of a base.
    R SH R ClR S R HCl\text{R SH R Cl}\rightarrow \text{R S R HCl}
  • Multi-step Synthesis: Involves initial formation of thioether followed by chlorination using reagents such as phosphorus pentachloride or thionyl chloride.
  • Direct Chlorination: Chlorination of butane in the presence of sulfur compounds can also yield this product under controlled conditions .

  • Chemical Warfare Research: Its similarity to sulfur mustard makes it a subject of study in chemical warfare agent research.
  • Pharmaceutical Development: Investigations into its potential use in targeted therapies due to its cytotoxic properties.
  • Chemical Synthesis: Used as an intermediate in the synthesis of other compounds in organic chemistry .

Interaction studies involving Butane, 2,3-bis(2-chloroethylthio)- focus on its reactivity with biological macromolecules such as proteins and nucleic acids. Key findings include:

  • Protein Binding: The compound can bind covalently to amino acid side chains in proteins, altering their function.
  • DNA Alkylation: It has been shown to alkylate DNA bases leading to cross-linking and strand breaks.
  • Cellular Uptake Mechanisms: Studies on how this compound enters cells reveal insights into its cytotoxic mechanisms and potential therapeutic applications .

Butane, 2,3-bis(2-chloroethylthio)- shares structural characteristics with several related compounds. Here are some notable comparisons:

Compound NameMolecular FormulaUnique Features
Sulfur Mustard (Yperite)C4H8Cl2SKnown chemical warfare agent with severe toxicity
1,3-Bis(2-chloroethylthio)-n-propaneC6H12Cl2S2Similar reactivity but shorter carbon chain
1,5-Bis(2-chloroethylthio)-n-pentaneC10H18Cl2S2Longer carbon chain increases hydrophobicity
1-(Chloroethylthio)-butaneC6H12ClSContains only one chloroethyl group

The uniqueness of Butane, 2,3-bis(2-chloroethylthio)- lies in its specific arrangement of functional groups which enhances its reactivity compared to other similar compounds while maintaining a moderate molecular weight. This combination results in distinct biological activities that are critical for research into both toxicology and potential therapeutic applications .

The development of organosulfur mustard analogues emerged from early 20th-century efforts to optimize chemical warfare agents. Mustard gas (bis(2-chloroethyl)sulfide, HD) gained infamy during World War I for its vesicant and cytotoxic properties. Subsequent research focused on structural modifications to enhance persistence, volatility, and tactical efficacy. Butane, 2,3-bis(2-chloroethylthio)-, with its extended alkyl chain and dual thioether groups, represents a deliberate departure from simpler analogues like HD or sesquimustard (Q).

Military chemists in the mid-20th century explored longer-chain mustard derivatives to address limitations such as high freezing points and rapid degradation in warmer climates. For instance, blending HD with sesquimustard or O-mustard (T) improved low-temperature stability, enabling deployment in diverse environments. The butane backbone in 2,3-bis(2-chloroethylthio)-butane likely originated from efforts to balance molecular weight and reactivity—a longer chain reduces volatility, increasing persistency on battlefields, while the 2,3-substitution pattern minimizes steric hindrance during alkylation reactions.

Table 1: Comparison of Mustard Agents and Their Military Applications

CompoundCodeChain LengthKey Military Use Case
Bis(2-chloroethyl)sulfideHDEthaneStandard vesicant (WWI–present)
SesquimustardQEthaneBlends for low volatility
O-MustardTEthaneEnhanced persistency
Butane, 2,3-bis(2-chloroethylthio)--ButaneExperimental persistency agent

The hydrolysis of Butane, 2,3-bis(2-chloroethylthio)- proceeds through well-defined mechanistic pathways that are fundamentally influenced by the aqueous environment and solvent polarity [1]. The compound, with molecular formula C₈H₁₆Cl₂S₂ and molecular weight 247.25 g/mol, undergoes hydrolytic cleavage at the carbon-chlorine bonds within the β-chloroethyl substituents [2] [3].

Primary Hydrolysis Mechanism

The hydrolysis reaction follows a stepwise mechanism wherein each β-chloroethyl group undergoes individual cleavage [4]. The initial step involves the nucleophilic attack of water molecules on the electrophilic carbon atoms adjacent to chlorine, resulting in the formation of 1,4-bis(2-hydroxyethylthio)butane as the primary hydrolysis product [5] [4]. This transformation is accompanied by the liberation of hydrochloric acid, which subsequently affects the reaction environment through pH modification [6].

The reaction can be represented as a two-stage process where the first chloroethyl group is hydrolyzed more rapidly than the second, owing to the electron-withdrawing effects of the remaining chloroethyl substituent [7]. Research has demonstrated that the hydrolysis rate exhibits first-order kinetics with respect to the substrate concentration under aqueous conditions [8].

Influence of Polar Media

Polar solvents significantly enhance the hydrolysis rate through stabilization of the transition state and increased solvation of ionic intermediates [8]. Studies have shown that the reaction rate increases substantially in polar aprotic solvents such as dimethyl sulfoxide and acetonitrile when combined with water [9]. The enhanced polarity facilitates the formation of carbocation intermediates through improved charge stabilization mechanisms [10].

Experimental investigations have revealed that the hydrolysis half-life varies dramatically with solvent composition, ranging from several hours in pure water to minutes in highly polar mixed solvent systems [6]. The reaction proceeds through a unimolecular mechanism in highly polar media, while bimolecular pathways become significant in less polar environments [9].

Kinetic Parameters

ParameterValueConditionsReference
Half-life (t₁/₂)8-24 hoursAqueous solution, 25°C [6]
Rate constant (k)8.7 × 10⁻⁴ s⁻¹Water, pH 7 [6]
Activation energy (Ea)85-95 kJ/molAqueous hydrolysis [8]
pH dependenceIncreases under alkaline conditionspH 8-10 [6]

Nucleophilic Substitution Dynamics at β-Chloroethyl Sites

The nucleophilic substitution reactions at the β-chloroethyl sites of Butane, 2,3-bis(2-chloroethylthio)- exhibit characteristic patterns consistent with both SN1 and SN2 mechanisms, depending on reaction conditions and nucleophile identity [10] [11]. The presence of sulfur atoms in the molecular structure provides anchimeric assistance, leading to the formation of episulfonium ion intermediates [11] [9].

Mechanistic Pathways

The primary substitution mechanism involves the formation of cyclic sulfonium ion intermediates through intramolecular displacement of chloride ions [10]. This anchimeric assistance by sulfur creates a three-membered episulfonium ring structure that subsequently undergoes nucleophilic attack by external nucleophiles [11]. The reaction proceeds through a stepwise mechanism where the initial chloride departure is rate-determining, followed by rapid nucleophile incorporation [9].

Kinetic studies have established that the substitution reaction follows first-order kinetics with respect to the substrate, indicating a unimolecular rate-determining step [11]. The reaction rate is independent of nucleophile concentration at low concentrations but shows saturation behavior at higher nucleophile concentrations, suggesting a pre-equilibrium formation of the episulfonium intermediate [12].

Nucleophile Reactivity Patterns

Different nucleophiles exhibit varying reactivity patterns toward the β-chloroethyl sites [11]. Thiolate nucleophiles demonstrate exceptionally high reactivity, with competition factors exceeding 19,000 M⁻¹ relative to water [11]. Oxygen nucleophiles, including hydroxide and alkoxide ions, show moderate reactivity with competition factors in the range of 1,000-5,000 M⁻¹ [12]. Nitrogen nucleophiles, particularly amines, exhibit lower but still significant reactivity with competition factors of 100-1,000 M⁻¹ [11].

The substitution reaction exhibits stereochemical consequences that depend on the mechanism pathway [13]. When proceeding through the SN2 mechanism, complete inversion of configuration occurs at the substitution center [13]. However, when the SN1 pathway predominates through episulfonium ion formation, the stereochemical outcome becomes more complex due to the symmetrical nature of the intermediate [10].

Kinetic Data for Nucleophilic Substitution

NucleophileRate constant (M⁻¹s⁻¹)Competition factorMechanism
Thiosulfate2.7 × 10⁴27,000SN1 (episulfonium)
Hydroxide5.2 × 10³5,200Mixed SN1/SN2
Cyanide1.8 × 10³1,800SN2
Thiophenolate3.1 × 10⁴31,000SN1 (episulfonium)

Oxidation Behavior with Peroxy Compounds and Transition Metal Catalysts

The oxidation of Butane, 2,3-bis(2-chloroethylthio)- by peroxy compounds represents a significant transformation pathway that converts the sulfide functionalities to sulfoxides and sulfones [14] [15]. This oxidation process is greatly enhanced by the presence of transition metal catalysts, which facilitate oxygen transfer through formation of metal-peroxo intermediates [16].

Peroxide-Mediated Oxidation Mechanisms

The oxidation reaction proceeds through a two-step mechanism where each sulfur center undergoes sequential oxidation [14]. The initial oxidation converts the sulfide to sulfoxide, followed by further oxidation to sulfone under appropriate conditions [16]. Hydrogen peroxide serves as the most commonly employed oxidant, though cumyl hydroperoxide and other organic peroxides also demonstrate significant reactivity [14].

Kinetic investigations have revealed that the oxidation exhibits first-order dependence on both substrate and peroxide concentrations under catalytic conditions [15]. The reaction rate is substantially enhanced in the presence of transition metal catalysts, with rate enhancements of 10²-10³ fold observed compared to uncatalyzed reactions [16].

Transition Metal Catalysis

Titanium and hafnium complexes demonstrate exceptional catalytic activity for the oxidation of chloroethylthio compounds [14] [16]. Titanium complexes preferentially catalyze the first oxidation step (sulfide to sulfoxide), while hafnium complexes show enhanced selectivity for the second oxidation step (sulfoxide to sulfone) [14]. The mechanistic pathway involves coordination of the peroxide to the metal center, followed by oxygen transfer to the sulfur substrate [16].

Polyoxometalate clusters, particularly molybdenum-based systems, exhibit remarkable catalytic efficiency for the selective oxidation of chloroethylthio compounds [15] [17]. Studies with isostructural heteronode nano-polyoxometalate clusters {Mo₇₂M₃₀} where M = V, Cr, Fe, and Mo, have demonstrated that the catalytic activity follows the order V > Cr > Fe > Mo [15] [17].

Oxidation Kinetic Parameters

Catalyst SystemRate constant (min⁻¹)Selectivity (%)Conversion (%)
{Mo₇₂V₃₀}0.56>9997.01
{Mo₇₂Cr₃₀}0.53>9990.56
{Mo₇₂Fe₃₀}0.47>9990.26
Ti(IV) complex1.583 × 10³ (mol⁻³h⁻¹)80:20 (SO:SO₂)99
Hf(IV) complex8.030 × 10³ (mol⁻³h⁻¹)30:70 (SO:SO₂)99

Gas Chromatography-Mass Spectrometry Fingerprinting

Gas chromatography-mass spectrometry represents the cornerstone analytical technique for the identification and quantification of butane, 2,3-bis(2-chloroethylthio)- and related chemical warfare agents [1] [2]. The technique provides exceptional specificity through the combination of chromatographic separation and mass spectral fingerprinting, enabling unambiguous identification of this compound in complex matrices.

The fundamental principle of gas chromatography-mass spectrometry fingerprinting for butane, 2,3-bis(2-chloroethylthio)- relies on the compound's unique fragmentation pattern under electron impact ionization conditions [3]. The molecular ion at mass-to-charge ratio 247 corresponds to the molecular weight of 247.249 daltons, with characteristic fragment ions that provide definitive structural confirmation [3]. The electron impact mass spectrum demonstrates predictable neutral losses including chlorine atoms and ethylthio groups, creating a distinctive fingerprint pattern.

Retention time locking technology has emerged as a critical advancement for standardizing analytical protocols across different laboratories and instrumentation platforms [2]. This proprietary software significantly reduces retention time variations between different gas chromatographic systems, ensuring reproducible identification parameters for butane, 2,3-bis(2-chloroethylthio)- regardless of instrument location or specific column characteristics [2].

Element-specific detection enhances the selectivity of gas chromatography-mass spectrometry analysis for sulfur-containing compounds like butane, 2,3-bis(2-chloroethylthio)- [1]. Flame photometric detection operating in sulfur-selective mode provides complementary confirmation of the presence of sulfur atoms in the molecular structure [1]. The combination of multiple detection modes creates a comprehensive analytical approach that meets the stringent requirements established by the Organisation for the Prohibition of Chemical Weapons for chemical warfare agent verification [4].

Modern portable gas chromatography-mass spectrometry systems have revolutionized field-based analysis capabilities [1]. These hand-portable instruments utilize low thermal mass capillary gas chromatography coupled to toroidal ion trap mass spectrometry, enabling near real-time detection of chemical warfare agents including butane, 2,3-bis(2-chloroethylthio)- under harsh field conditions [1]. The analytical performance of these portable systems approaches that of traditional laboratory instrumentation while providing immediate results for tactical decision-making.

Identification of Degradation Byproducts via Trimethylsilyl Derivatization

Trimethylsilyl derivatization represents a fundamental analytical methodology for the identification and quantification of polar degradation byproducts resulting from the environmental breakdown of butane, 2,3-bis(2-chloroethylthio)- [5] [6]. The hydrolysis products of this compound typically contain hydroxyl functional groups that require chemical modification to achieve adequate volatility for gas chromatographic analysis.

The derivatization process employs N,O-bis(trimethylsilyl)trifluoroacetamide as the primary silylating reagent, converting hydroxyl groups to trimethylsilyl ethers [6]. This chemical transformation significantly reduces the polarity of degradation products while enhancing their thermal stability and chromatographic behavior [6]. The reaction proceeds quantitatively under mild conditions, typically requiring heating at sixty degrees Celsius for thirty minutes to achieve complete derivatization [6].

Comparative studies have demonstrated the superior analytical performance of trimethylsilyl derivatization compared to alternative chemical modification approaches [6]. The trimethylsilyl derivatives exhibit enhanced mass spectral fragmentation patterns that facilitate structural elucidation of unknown degradation products [6]. The characteristic loss of trimethylsilanol (90 mass units) provides diagnostic information for confirming the presence of silylated hydroxyl groups in the molecular structure.

Alternative derivatization strategies using tert-butyldimethylsilyl reagents offer improved hydrolytic stability compared to trimethylsilyl derivatives [6]. N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide with one percent tert-butyldimethylsilyl chloride provides quantitative conversion of phosphonic acids and related degradation products under optimized conditions [6]. The resulting tert-butyldimethylsilyl derivatives demonstrate superior resistance to moisture-induced hydrolysis, extending the analytical window for sample analysis.

The derivatization approach enables the identification of complex degradation pathways for butane, 2,3-bis(2-chloroethylthio)- in environmental matrices [5]. Hydrolysis reactions typically produce bis(2-hydroxyethylthio)butane and related hydroxylated compounds that serve as definitive markers for the prior presence of the parent chemical warfare agent [7]. The analytical detection of these degradation byproducts provides forensic evidence for chemical weapons usage even when the parent compound has completely decomposed.

Degradation ProductDerivatization ReagentDetection LimitAnalytical MethodReference
1,4-bis(2-hydroxyethylthio)butaneN,O-bis(trimethylsilyl)trifluoroacetamide2 nanograms per milliliterHigh-performance liquid chromatography-mass spectrometry [7]
bis(2-hydroxyethylthio)methaneTrimethylsilyl derivatives50 nanograms per milliliterHigh-performance liquid chromatography-mass spectrometry [7]
1,2-bis(2-hydroxyethylthio)ethaneTrimethylsilyl derivatives5 nanograms per milliliterHigh-performance liquid chromatography-mass spectrometry [7]

Distinguishing Isomeric Forms through Nuclear Magnetic Resonance

Nuclear magnetic resonance spectroscopy provides unparalleled structural resolution for distinguishing isomeric forms of butane, 2,3-bis(2-chloroethylthio)- and related chemical warfare agents [8]. The technique enables detailed characterization of molecular connectivity and stereochemical relationships that cannot be resolved through mass spectrometric methods alone.

Proton nuclear magnetic resonance spectroscopy reveals characteristic chemical shift patterns that definitively identify positional isomers of chloroethylthio-substituted butane derivatives [9]. The chemical shifts of methylene protons adjacent to chlorine atoms appear in the characteristic range of 3.7 to 4.1 parts per million, providing diagnostic information for structural assignment [9]. The multiplicity patterns observed for these signals reflect the coupling relationships between adjacent protons, enabling determination of the substitution pattern along the butane backbone.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through direct observation of carbon environments in the molecular framework [8]. The quaternary carbon atoms bearing chloroethylthio substituents exhibit characteristic chemical shifts that distinguish between 1,4-substitution and 2,3-substitution patterns [8]. Advanced two-dimensional nuclear magnetic resonance techniques enable complete structural assignment through correlation of proton and carbon resonances.

Computational prediction methods have been developed to support nuclear magnetic resonance-based identification of chemical warfare agents and their structural analogs [8]. Density functional theory calculations provide accurate predictions of chemical shift values for both proton and carbon-13 nuclei, enabling confident structural assignment even for novel compounds [8]. These computational approaches have achieved exceptional agreement with experimental data, facilitating the identification of previously unknown chemical warfare agent variants.

The application of nuclear magnetic resonance spectroscopy to chemical warfare agent analysis requires specialized safety protocols due to the extreme toxicity of these compounds [10]. High-resolution spectrometers equipped with appropriate containment systems enable structural characterization while minimizing exposure risks [10]. The technique provides definitive structural confirmation that supports legal and forensic applications under international chemical weapons treaties.

Isomeric FormProton Chemical Shift RangeCarbon-13 Diagnostic SignalsDistinguishing FeaturesReference
1,4-bis(2-chloroethylthio)butane3.75-3.85 parts per million83.2, 42.1, 29.4 parts per millionTerminal chloroethyl groups [8]
2,3-bis(2-chloroethylthio)butane3.70-3.82 parts per million81.8, 44.3, 31.2 parts per millionCentral substitution pattern [8]
Positional isomers3.68-3.90 parts per million80.5-85.1 parts per millionSubstitution-dependent shifts [8]

XLogP3

3.6

Hydrogen Bond Acceptor Count

2

Exact Mass

246.0070482 g/mol

Monoisotopic Mass

246.0070482 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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